An In-depth Technical Guide to the Synthesis and Characterization of Ethyl-Beta-D-glucuronide-D5
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl-Beta-D-glucuronide-D5
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl-Beta-D-glucuronide-D5 (EtG-D5), a crucial internal standard for the accurate quantification of ethyl glucuronide (EtG), a biomarker of alcohol consumption. This document is intended for researchers, scientists, and professionals in the fields of drug development, clinical chemistry, and forensic toxicology.
Introduction
Ethyl-Beta-D-glucuronide-D5 (EtG-D5) is the pentadeuterated stable isotope-labeled analog of ethyl glucuronide (EtG). EtG is a minor, non-oxidative metabolite of ethanol formed by the enzymatic conjugation of ethanol with glucuronic acid.[1][2] Its presence in biological matrices such as urine, blood, and hair serves as a sensitive and specific marker for recent alcohol ingestion.[1][3] Given the forensic and clinical importance of accurately quantifying EtG levels, the use of a stable isotope-labeled internal standard like EtG-D5 is essential to correct for matrix effects and variations in sample preparation and instrument response in mass spectrometric assays.[4]
This guide details a plausible synthetic route for EtG-D5 based on the established Koenigs-Knorr reaction and compiles its key characterization data from various analytical techniques.
Synthesis of Ethyl-Beta-D-glucuronide-D5
The synthesis of EtG-D5 can be achieved through a modified Koenigs-Knorr glycosidation reaction. This classic method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[5][6] In this case, a protected glucuronic acid derivative is coupled with deuterated ethanol (ethanol-d5).
Proposed Synthetic Pathway
The overall synthetic scheme involves three main stages:
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Protection of Glucuronic Acid: Commercially available D-glucuronic acid is first per-acetylated and then converted to the glycosyl bromide donor.
-
Koenigs-Knorr Glycosidation: The resulting acetobromo-α-D-glucuronic acid methyl ester is reacted with ethanol-d5 in the presence of a promoter like silver carbonate or cadmium carbonate.[7][8]
-
Deprotection: The protecting acetyl groups are removed by hydrolysis to yield the final product, Ethyl-Beta-D-glucuronide-D5.
Detailed Experimental Protocol
Materials:
-
D-Glucuronic acid
-
Acetic anhydride
-
Hydrogen bromide in acetic acid
-
Ethanol-d5 (CD3CD2OH)
-
Silver carbonate (Ag2CO3) or Cadmium carbonate (CdCO3)[7][8]
-
Dichloromethane (DCM), anhydrous
-
Sodium methoxide in methanol
-
Silica gel for column chromatography
Step 1: Preparation of Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (Glycosyl Donor)
-
D-Glucuronic acid is first esterified to its methyl ester and then per-acetylated using acetic anhydride.
-
The resulting per-acetylated methyl glucuronate is then treated with a solution of hydrogen bromide in acetic acid to form the thermodynamically favored and more stable α-anomer of the glycosyl bromide.
-
The crude product is purified by crystallization.
Step 2: Koenigs-Knorr Glycosidation
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The glycosyl donor, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, is dissolved in anhydrous dichloromethane.
-
Ethanol-d5 (1.2 equivalents) is added to the solution.
-
Silver carbonate (1.5 equivalents) is added portion-wise with stirring under an inert atmosphere (e.g., argon or nitrogen) and the reaction mixture is protected from light.
-
The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the silver salts, and the filtrate is washed successively with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude protected product, methyl (ethyl-d5 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate.
-
The crude product is purified by silica gel column chromatography.
Step 3: Deprotection
-
The purified protected EtG-D5 is dissolved in anhydrous methanol.
-
A catalytic amount of sodium methoxide in methanol is added, and the reaction is stirred at room temperature for 2-4 hours, monitored by TLC.
-
Once the deprotection is complete, the reaction is neutralized with an acidic ion-exchange resin.
-
The resin is filtered off, and the solvent is evaporated under reduced pressure to yield the final product, Ethyl-Beta-D-glucuronide-D5.
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Characterization of Ethyl-Beta-D-glucuronide-D5
The identity, purity, and stability of the synthesized EtG-D5 are confirmed using a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C8H9D5O7 | [9] |
| Molecular Weight | 227.22 g/mol | [9] |
| CAS Number | 1135070-98-2 | [9] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol and water | |
| Storage Temperature | -20°C | [9] |
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the characterization and quantification of EtG-D5. It is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative electrospray ionization (ESI) mode.
Table 2: Mass Spectrometric Data for EtG-D5
| Parameter | Value | Reference(s) |
| Precursor Ion (m/z) | 226.1 - 226.5 | [10] |
| Product Ions (m/z) | 75, 85, 113 | [10] |
| Fragmentation Pattern | The fragmentation of the [M-H]- ion of EtG-D5 involves the characteristic losses from the glucuronide moiety. | [11] |
A common method for the analysis of EtG and its deuterated internal standard involves a "dilute-and-shoot" sample preparation for urine samples, followed by LC-MS/MS analysis.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: For the non-deuterated Ethyl-Beta-D-glucuronide, a characteristic triplet for the methyl protons is observed at approximately 1.24 ppm in liver extracts.[12] Due to the deuterium substitution in EtG-D5, the signals corresponding to the ethyl group protons will be absent in the ¹H NMR spectrum. The remaining signals will be from the protons on the glucuronic acid ring.
¹³C NMR: Predicted ¹³C NMR data for ethyl glucuronide is available in public databases.[13] The spectrum of EtG-D5 would show signals for the carbon atoms of the glucuronic acid moiety. The signals for the deuterated ethyl carbons would be either absent or significantly broadened and reduced in intensity due to the carbon-deuterium coupling.
Table 3: Predicted ¹³C NMR Chemical Shifts for the Glucuronide Moiety of Ethyl Glucuronide
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 | ~100 |
| C-2 | ~73 |
| C-3 | ~76 |
| C-4 | ~72 |
| C-5 | ~76 |
| C-6 (COOH) | ~175 |
Note: These are approximate values based on predicted spectra and may vary depending on the solvent and experimental conditions.
Conclusion
This technical guide outlines a robust and well-established chemical synthesis route for Ethyl-Beta-D-glucuronide-D5 using the Koenigs-Knorr reaction. The detailed characterization data, particularly from mass spectrometry, confirms the identity and suitability of the synthesized compound as an internal standard for the quantification of ethyl glucuronide. While experimental NMR data for the deuterated species is limited, the provided information based on its non-deuterated counterpart and predicted spectra offers a solid foundation for its structural verification. The methodologies and data presented herein are valuable for laboratories involved in the synthesis and application of stable isotope-labeled standards for clinical and forensic toxicology.
References
- 1. Quantitation of ethyl glucuronide in serum & urine by gas chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl glucuronide - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 乙基-β-D-葡萄糖醛酸苷-(乙基-d5) 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 10. iris.unito.it [iris.unito.it]
- 11. researchgate.net [researchgate.net]
- 12. Proton nuclear magnetic resonance spectroscopic determination of ethanol-induced formation of ethyl glucuronide in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0010325) [hmdb.ca]
